molecular formula C11H10BrCl2NO2 B15210408 1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one CAS No. 62265-75-2

1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one

Katalognummer: B15210408
CAS-Nummer: 62265-75-2
Molekulargewicht: 339.01 g/mol
InChI-Schlüssel: AJFZAOUNZLCNJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one is a halogenated quinoline derivative featuring a partially saturated quinoline ring system substituted with bromo and hydroxy groups at positions 5 and 6, respectively. The dichloroacetyl moiety at position 1 introduces significant electrophilicity, which may influence reactivity and biological interactions.

Eigenschaften

CAS-Nummer

62265-75-2

Molekularformel

C11H10BrCl2NO2

Molekulargewicht

339.01 g/mol

IUPAC-Name

1-(5-bromo-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-2,2-dichloroethanone

InChI

InChI=1S/C11H10BrCl2NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2

InChI-Schlüssel

AJFZAOUNZLCNJE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2Br)O)N(C1)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Biologische Aktivität

1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10BrCl2N1O2
  • Molecular Weight : 307.01 g/mol
  • CAS Number : [not provided in search results]
  • Structure : The compound features a bromine atom and a dichloroethanone moiety, which contribute to its biological properties.

Synthesis

The synthesis of 1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one can be achieved through various chemical pathways involving the bromination of hydroxyquinoline derivatives followed by the introduction of the dichloroethanone group. The detailed synthetic route is crucial for understanding the compound's structure-activity relationship (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study demonstrated that certain quinoxaline derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.01 to 0.06 μg/mL, while being non-cytotoxic to normal cells (IC50 > 100 μg/mL) . This suggests that similar mechanisms may be at play for 1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. A study reported that compounds with similar structures exhibited high degrees of inhibition against both Gram-positive and Gram-negative bacteria . This dual activity as both anticancer and antimicrobial agents positions 1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one as a promising candidate for further research.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the bromine atom and the dichloroethanone group may enhance its interaction with biological targets such as DNA or specific enzymes involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 0.05 μg/mL for related quinoline derivatives .
Study B Showed broad-spectrum antimicrobial activity against several bacterial strains; compounds with similar structures inhibited growth at concentrations as low as 0.5 μg/mL .
Study C Investigated the SAR of quinoline derivatives and found that modifications at specific positions significantly altered biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

(R)-1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one ()

  • Substituents : Methyl group at position 2; acetyl group at position 1.
  • Key Differences : Lacks bromo, hydroxy, and dichloro substituents.
  • Synthesis : Prepared via asymmetric transfer hydrogenation with 93% yield and 94% enantiomeric excess (ee) .
  • The methyl group may enhance lipophilicity but reduce hydrogen-bonding capacity.

6-Chloro-4-(iodomethyl)-4-methyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one ()

  • Substituents : Chloro, iodomethyl, methyl, and phenyl groups.
  • Key Differences : Contains iodine (bulky halogen) and phenyl groups instead of bromo-hydroxy-dichloroacetyl motifs.
  • Synthesis : Achieved 98% yield via catalytic methods .
  • Implications : The iodomethyl group introduces steric hindrance, which may limit accessibility in reactions compared to the smaller dichloroacetyl group. The phenyl ring could enhance π-π stacking interactions in biological systems.

6-Bromo-2,3-Dihydroquinolin-4(1H)-One ()

  • Substituents : Bromo at position 6; ketone at position 4.
  • Key Differences: Lacks hydroxy and dichloroacetyl groups; unsaturated quinoline ring.
  • Implications : The bromo substituent may confer similar electronic effects as in the target compound, but the absence of a dichloroacetyl group reduces electrophilic character. The ketone at position 4 could participate in redox reactions .

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one ()

  • Substituents : Bromo, chloro, and hydroxy groups on a phenyl ring; branched alkyl chain.
  • Key Differences: Aryl system instead of dihydroquinoline; bulky 2,2-dimethylpropanoyl group.
  • The halogenated phenyl core may exhibit similar antibacterial or kinase-inhibitory activity as halogenated quinolines .

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one ()

  • Substituents: Bromo and methyl groups on a dihydroisoquinoline scaffold.
  • Key Differences: Isoquinoline backbone instead of quinoline; lacks hydroxy and dichloroacetyl groups.
  • Implications: The isoquinoline structure alters electronic distribution and binding affinity compared to quinoline derivatives. The methyl group may enhance membrane permeability .

Key Research Findings and Implications

  • Synthetic Accessibility: High-yield syntheses (e.g., 98% in ) suggest that catalytic methods are effective for dihydroquinoline derivatives, though the target compound’s dichloroacetyl group may require specialized conditions .
  • Biological Relevance: Halogenated quinolines are associated with antimicrobial and anticancer activities; the hydroxy group in the target compound could facilitate hydrogen bonding in target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.